REACTION_SMILES
|
[Br:14][CH2:15][CH2:16][CH2:17][C:18]#[N:19].[CH3:10][CH2:11][O-:12].[CH3:20][CH2:21][OH:22].[Na+:13].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1)[CH2:15][CH2:16][CH2:17][C:18]#[N:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCCCOc1ccc(C=O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |